molecular formula C10H19NO2 B1464473 3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine CAS No. 933736-29-9

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

Cat. No. B1464473
CAS RN: 933736-29-9
M. Wt: 185.26 g/mol
InChI Key: KFRRZOVRWKDXOW-UHFFFAOYSA-N
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Description

3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine (THP-piperidine) is a chemical compound that has gained significant attention in the scientific community. It belongs to the class of organic compounds known as o-glycosyl compounds . These are glycosides in which a sugar group is bonded through one carbon to another group via an O-glycosidic bond .


Synthesis Analysis

A stereoselective, scalable, and metal-free ring-expansion of monocyclopropanated pyrroles and furans has been developed, leading to value-added highly functionalized tetrahydropyridine and dihydro-2H-pyran derivatives . This process features a cyclopropylcarbinyl cation rearrangement as the key step, achieving the selective cleavage of the unactivated endocyclic cyclopropane C−C bond . The targeted transformations of the obtained six-membered heterocycles provide access to versatile building blocks with relevance for drug synthesis .


Molecular Structure Analysis

The molecular structure of this compound is derived from the tetrahydropyran (THP) structure. THP is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . The THP exists in its lowest energy C_s symmetry chair conformation .

properties

IUPAC Name

3-(oxan-4-yloxy)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-2-10(8-11-5-1)13-9-3-6-12-7-4-9/h9-11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRZOVRWKDXOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 2
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 3
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 4
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 5
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine
Reactant of Route 6
3-((tetrahydro-2H-pyran-4-yl)oxy)piperidine

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